GD1b-Ganglioside
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Overview
Description
GD1b-Ganglioside is a sialylated glycosphingolipid predominantly found in the nervous system. It is one of the major gangliosides in mammalian brains, playing a crucial role in cellular recognition, signal transduction, and neuroprotection . Gangliosides, including this compound, are essential components of the cell membrane, particularly in neurons, where they contribute to the formation of lipid rafts and modulate cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GD1b-Ganglioside involves the enzymatic transfer of sialic acid residues to precursor molecules. One method utilizes sialyltransferases, such as ST3Gal-II and ST3Gal-III, which catalyze the transfer of sialic acid to the terminal galactose residues of glycosphingolipids . This process can be carried out in vitro using purified enzymes and appropriate substrates under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as bovine brain tissue . The process includes homogenization, lipid extraction, and chromatographic separation to isolate the ganglioside. Advances in biotechnology have also enabled the large-scale production of gangliosides through microbial fermentation and genetic engineering of sialyltransferase-expressing microorganisms .
Chemical Reactions Analysis
Types of Reactions: GD1b-Ganglioside undergoes various chemical reactions, including:
Oxidation: The sialic acid residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the glycosidic bonds can lead to the formation of simpler glycosphingolipids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include periodate and permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a catalyst.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the ganglioside with altered glycosidic bonds.
Substitution: O-acetylated gangliosides with modified sialic acid residues.
Scientific Research Applications
GD1b-Ganglioside has a wide range of applications in scientific research:
Mechanism of Action
GD1b-Ganglioside exerts its effects through its interaction with cell membrane receptors and modulation of signaling pathways. It is involved in the formation of lipid rafts, which are microdomains in the cell membrane that facilitate signal transduction . This compound can bind to specific receptors, such as the complement regulatory protein factor H, protecting neurons from complement-mediated damage . Additionally, it modulates the activity of ion channels and receptor tyrosine kinases, influencing cellular responses to external stimuli .
Comparison with Similar Compounds
GM1-Ganglioside: Another major ganglioside in the brain, known for its neuroprotective properties and involvement in synaptic plasticity.
GD1a-Ganglioside: Similar to GD1b-Ganglioside but with an additional sialic acid residue, playing a role in neuronal differentiation and regeneration.
GT1b-Ganglioside: Contains three sialic acid residues and is involved in modulating neurotransmitter release and synaptic function.
Uniqueness of this compound: this compound is unique in its specific pattern of sialylation and its role in the nervous system. It is particularly abundant in the gray and white matter of the brain and has distinct functions in neuroprotection and signal transduction . Its ability to form lipid rafts and modulate immune responses further distinguishes it from other gangliosides .
Properties
Molecular Formula |
C84H148N4O40 |
---|---|
Molecular Weight |
1854.1 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-[(1S,2R)-2-[(2S,4S,5R,6R)-2-carboxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C84H148N4O40/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-57(102)87-47(48(98)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)44-117-78-69(111)67(109)71(55(41-93)120-78)122-80-70(112)76(72(56(42-94)121-80)123-77-61(86-46(4)97)73(64(106)53(39-91)118-77)124-79-68(110)66(108)63(105)52(38-90)119-79)128-84(82(115)116)36-49(99)59(85-45(3)96)75(127-84)65(107)54(40-92)125-83(81(113)114)35-50(100)60(88-58(103)43-95)74(126-83)62(104)51(101)37-89/h31,33,47-56,59-80,89-95,98-101,104-112H,5-30,32,34-44H2,1-4H3,(H,85,96)(H,86,97)(H,87,102)(H,88,103)(H,113,114)(H,115,116)/b33-31+/t47?,48?,49-,50-,51+,52+,53+,54+,55+,56+,59+,60+,61+,62+,63-,64-,65+,66-,67+,68+,69+,70+,71+,72-,73+,74+,75+,76+,77-,78+,79-,80-,83+,84-/m0/s1 |
InChI Key |
VPUOVUBYFYUBRY-INNWTUFDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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